1-Acetylpiperidine-3-sulfonyl chloride
CAS No.: 1251248-46-0
Cat. No.: VC3421785
Molecular Formula: C7H12ClNO3S
Molecular Weight: 225.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251248-46-0 |
|---|---|
| Molecular Formula | C7H12ClNO3S |
| Molecular Weight | 225.69 g/mol |
| IUPAC Name | 1-acetylpiperidine-3-sulfonyl chloride |
| Standard InChI | InChI=1S/C7H12ClNO3S/c1-6(10)9-4-2-3-7(5-9)13(8,11)12/h7H,2-5H2,1H3 |
| Standard InChI Key | XPPWLKSMXZBGMF-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCCC(C1)S(=O)(=O)Cl |
| Canonical SMILES | CC(=O)N1CCCC(C1)S(=O)(=O)Cl |
Introduction
Chemical Identity
| Property | Value |
|---|---|
| IUPAC Name | 1-Acetylpiperidine-3-sulfonyl chloride |
| Molecular Formula | CHClNOS |
| Molecular Weight | 225.69 g/mol |
| CAS Number | 1251248-46-0 |
This compound features a piperidine ring substituted with an acetyl group at the nitrogen atom and a sulfonyl chloride group at the third position, making it a functionalized heterocyclic compound with significant synthetic utility .
Synthesis
The synthesis of 1-acetylpiperidine-3-sulfonyl chloride typically involves the following steps:
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Functionalization of the piperidine ring to introduce an acetyl group at the nitrogen atom.
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Chlorosulfonation at the third position of the piperidine ring to form the sulfonyl chloride group.
The exact synthetic routes and reagents used are not well-documented in publicly available literature, suggesting that this area may benefit from additional research.
Applications
1-Acetylpiperidine-3-sulfonyl chloride is primarily used as an intermediate in organic synthesis due to its reactive sulfonyl chloride group. Applications include:
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Formation of Sulfonamides: Sulfonamides are important pharmacophores in medicinal chemistry known for their antimicrobial, anti-inflammatory, and antitumor activities.
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Functional Group Transformations: The compound can serve as a precursor for introducing sulfonate groups into complex molecules .
Biological Relevance
While specific biological activity data for 1-acetylpiperidine-3-sulfonyl chloride is limited, insights can be drawn from its structural components:
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Piperidine Ring: Compounds containing piperidine rings often exhibit pharmacological properties such as analgesic, anti-inflammatory, and antimicrobial activities.
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Sulfonyl Chloride Group: This group enhances reactivity and facilitates interactions with biological targets, potentially broadening its utility in drug discovery .
Further studies are needed to evaluate its direct biological activity and potential therapeutic applications.
Comparison with Related Compounds
To better understand its significance, a comparison with related sulfonyl chlorides is presented below:
| Compound | Molecular Formula | Applications |
|---|---|---|
| 1-Acetylpiperidine-3-sulfonyl chloride | CHClNOS | Intermediate for sulfonamides synthesis |
| (E)-1-(Styrylsulfonyl)-4-(thiophen-3-yl)piperidine | CHNOS | Anti-inflammatory and neuroprotective research |
This highlights the diverse utility of sulfonyl-containing compounds across chemical and biological domains .
Research Gaps and Future Directions
Despite its synthetic importance, several gaps exist in the current understanding of 1-acetylpiperidine-3-sulfonyl chloride:
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Lack of detailed physical property data (e.g., boiling point, melting point).
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Limited information on specific synthetic protocols.
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Absence of comprehensive studies on biological activity.
Future research could focus on:
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Experimental characterization of its physical properties.
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Development of efficient synthetic methodologies.
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Exploration of its pharmacological potential through in vitro and in vivo studies.
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